![molecular formula C12H16N2O4S B2610116 1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine CAS No. 91558-67-7](/img/structure/B2610116.png)

1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

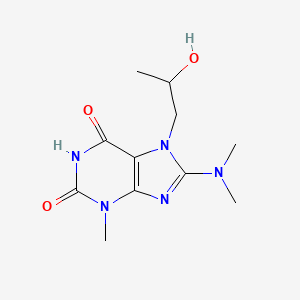

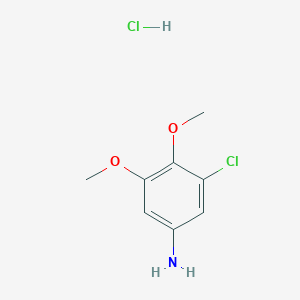

“1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine” is a chemical compound with the molecular formula C12H16N2O4S . It has a molecular weight of 284.33 g/mol . This compound is used as an intermediate in the preparation of α-keto amide inhibitors of hepatitis C virus NS3 protease .

Molecular Structure Analysis

The molecular structure of “1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a sulfonyl group (SO2), which is connected to a 4-methyl-3-nitrobenzene group .

Applications De Recherche Scientifique

Anticancer Properties

The compound 1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine and related derivatives demonstrate promising applications in anticancer research. Specifically, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated for their anticancer potential. Compounds synthesized from 4-methylbenzenesulfonylchloride showed strong anticancer activities relative to doxorubicin, suggesting their potential as therapeutic agents (Rehman et al., 2018).

Fluorescent Ligands for Histamine H3 Receptors

Derivatives of piperidine, including those linked to 1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine, have been synthesized as fluorescent ligands for histamine H3 receptors. These compounds exhibit good to excellent affinities for the receptor, serving as potent tools for identifying and understanding the binding site on the histamine H3 receptor (Amon et al., 2007).

Antifungal Activity

Novel compounds amalgamating 1,2,3-triazoles, piperidines, and thieno pyridine rings, including those utilizing 1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine structures, have shown moderate to good antifungal activity against species like Aspergillus flavus and Cryptococcus neoformans. This indicates their potential in developing new antifungal agents (Darandale et al., 2013).

Antimicrobial Activity

1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives have been explored for their antimicrobial efficacy against pathogens affecting tomato plants, such as Xanthomonas axonopodis and Ralstonia solanacearum. The structure-activity evaluation of these compounds highlights the influence of substitutions on the benzhydryl and sulfonamide rings on their antibacterial activity (Vinaya et al., 2009).

Anti-inflammatory Activity

The synthesis of 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives and their evaluation for anti-inflammatory activity demonstrate significant improvements in anti-inflammatory activities. The incorporation of N-benzenesulfonyl substituents into the compounds leads to potent inhibition of LPS-induced interleukin (IL-6) and tumour necrosis factor (TNF-α) secretion, offering potential therapeutic benefits in anti-inflammatory treatments (Li et al., 2018).

Propriétés

IUPAC Name |

1-(4-methyl-3-nitrophenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c1-10-5-6-11(9-12(10)14(15)16)19(17,18)13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGFEOXSDDGDMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2610034.png)

![Ethyl 2-[1-(aminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetate](/img/structure/B2610036.png)

![N-(3-methoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2610038.png)

![7-(3,4-diethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2610040.png)

amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2610041.png)

![4-[5-(Difluoromethyl)thiadiazol-4-yl]benzoic acid](/img/structure/B2610044.png)

![(2Z)-7-(bromomethyl)-N-hydroxy-1,7-dimethylbicyclo[2.2.1]heptan-2-imine](/img/structure/B2610046.png)

![3-(4-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2610049.png)